molecular formula C8H13ClN2O3S B12693830 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride CAS No. 94248-95-0

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride

Cat. No.: B12693830
CAS No.: 94248-95-0
M. Wt: 252.72 g/mol
InChI Key: QJOZXGDAAUQZEY-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C8H13ClN2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves several steps. One common method includes the reaction of 4-nitro-3-hydroxybenzenesulfonamide with dimethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

94248-95-0

Molecular Formula

C8H13ClN2O3S

Molecular Weight

252.72 g/mol

IUPAC Name

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H

InChI Key

QJOZXGDAAUQZEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O.Cl

Origin of Product

United States

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